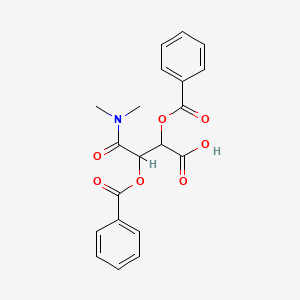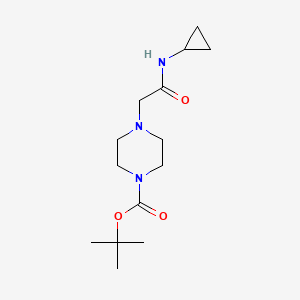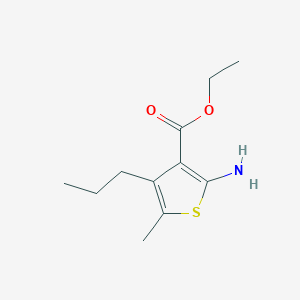![molecular formula C11H15NO4S B7825542 Methyl 4-[(ethylsulfamoyl)methyl]benzoate](/img/structure/B7825542.png)
Methyl 4-[(ethylsulfamoyl)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(ethylsulfamoyl)methyl]benzoate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a benzene ring substituted with a methyl group and an ethylsulfamoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(ethylsulfamoyl)methyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzoic acid and ethylamine.
Esterification: The carboxylic acid group of 4-methylbenzoic acid is converted to an ester using methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Sulfamoylation: The resulting methyl 4-methylbenzoate is then treated with ethylamine and sulfuryl chloride to introduce the ethylsulfamoyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale esterification and sulfamoylation processes to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-[(ethylsulfamoyl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: The ethylsulfamoyl group can be reduced to form an ethylamine derivative.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: 4-Methylbenzoic acid.
Reduction: Ethylamine derivative.
Substitution: Nitrobenzoate or halobenzoate derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 4-[(ethylsulfamoyl)methyl]benzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It can be employed in biochemical studies to understand the effects of sulfamoyl groups on biological molecules. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Methyl 4-[(ethylsulfamoyl)methyl]benzoate exerts its effects involves its interaction with molecular targets and pathways. The sulfamoyl group can act as a bioactive moiety, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 4-(methylsulfamoyl)benzoate: Similar structure but lacks the ethyl group.
Methyl 4-(ethylaminomethyl)benzoate: Similar ester group but different substituent on the benzene ring.
Uniqueness: Methyl 4-[(ethylsulfamoyl)methyl]benzoate is unique due to its specific combination of the ethylsulfamoyl group and the methylbenzoate moiety, which provides distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
methyl 4-(ethylsulfamoylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-12-17(14,15)8-9-4-6-10(7-5-9)11(13)16-2/h4-7,12H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTMRUCNYNDJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)CC1=CC=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B7825460.png)
![2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B7825464.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid](/img/structure/B7825471.png)
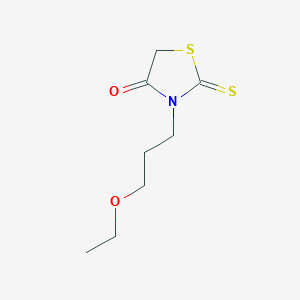
![8,8-dimethyl-4-phenyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene-2-thione](/img/structure/B7825487.png)
![8-allyl-7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B7825501.png)

![tert-butyl {(2R)-3-(1H-indol-3-yl)-1-oxo-1-[(2E)-2-(quinoxalin-6-ylmethylidene)hydrazinyl]propan-2-yl}carbamate (non-preferred name)](/img/structure/B7825517.png)
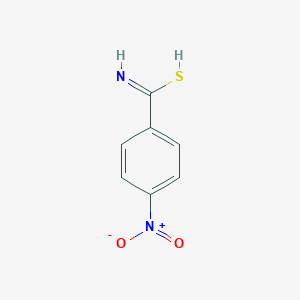
![4-[(3-Nitrophenyl)methylsulfonyl]morpholine](/img/structure/B7825534.png)
